molecular formula C15H14O6 B1665734 アルテヌシン CAS No. 31186-12-6

アルテヌシン

カタログ番号: B1665734
CAS番号: 31186-12-6
分子量: 290.27 g/mol
InChIキー: ADPBTBPPIIKLEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Altenusin is a natural nonsteroidal fungal metabolite . It is the characteristic metabolite of Alternaria sp., with a biphenyl skeleton . It has been reported to have antioxidant, antimicrobial, cytotoxic, biotin protein ligase inhibitory, FXR agonist, and tau protein aggregation inhibitory activities .


Synthesis Analysis

Altenusin is a metabolite of Alternaria sp., and more than 15 altenusin derivatives have been discovered from fungal origins . These derivatives originate from a polyketide chain and form various skeletons . Five new altenusin derivatives were isolated from a culture of the endophytic fungus Alternaria sp. SK6YW3L .


Molecular Structure Analysis

The molecular structure of Altenusin is characterized by a biphenyl skeleton . The molecular formula of Altenusin is C15H14O6 .


Chemical Reactions Analysis

Altenusin shows markedly DPPH radical scavenging activities . It has been reported to have antioxidant, antimicrobial, cytotoxic, biotin protein ligase inhibitory, FXR agonist, and tau protein aggregation inhibitory activities .


Physical And Chemical Properties Analysis

The molecular weight of Altenusin is 290.27 . The molecular formula of Altenusin is C15H14O6 .

科学的研究の応用

抗酸化活性

アルテヌシンは、強力な抗酸化作用を持つことが報告されています . 特に、アルテヌシンの特定の誘導体は、顕著なDPPHフリーラジカル捕捉活性を示しています . このことから、アルテヌシンは、酸化ストレス関連疾患の研究における潜在的な候補となります。

抗菌活性

アルテヌシンは、抗菌活性も示します . これは、アルテヌシンが新しい抗菌剤の開発に使用できる可能性を示唆しており、特に抗生物質耐性菌の増加を考えると重要です。

細胞毒性

研究により、アルテヌシンは細胞毒性を示すことが示されています . これは、アルテヌシンが細胞を殺す可能性があることを意味し、新しい化学療法薬の開発のための癌研究で役立つ可能性があります。

ビオチンタンパク質リガーゼ阻害活性

アルテヌシンは、ビオチンタンパク質リガーゼを阻害することが判明しています . ビオチンタンパク質リガーゼは、細胞機能において重要な役割を果たす酵素であり、その阻害は細胞の成長と増殖に大きな影響を与える可能性があります。

FXRアゴニスト活性

アルテヌシンは、FXRアゴニストとして機能します . ファルネソイドX受容体(FXR)は、脂質およびグルコース代謝に関与する遺伝子の発現を調節する核内受容体です。したがって、アルテヌシンは、代謝性疾患の治療に使用できる可能性があります。

タウタンパク質凝集阻害活性

アルテヌシンは、タウタンパク質の凝集を阻害することが報告されています . タウタンパク質は、欠陥が生じて凝集すると、神経変性疾患と関連付けられています。したがって、アルテヌシンは、神経変性疾患の治療のための潜在的な候補となる可能性があります。

アゾール相乗的抗カンジダ活性

アルテヌシンは、カンジダ・アルビカンスに対して有意なケトコナゾール相乗作用を示すことが判明しています . これは、アゾール系抗真菌薬と組み合わせて使用すると、アルテヌシンが一般的な真菌病原体であるカンジダ・アルビカンスに対するそれらの有効性を強化できることを意味します .

COX-2阻害活性

アルテヌシンの特定の誘導体は、COX-2阻害活性を示しています . COX-2は、炎症と痛みにおいて重要な役割を果たす酵素であり、阻害剤は、新しい抗炎症薬および鎮痛薬の開発に使用できます .

作用機序

Altenusin is a nonsteroidal microbial metabolite derived from fungi, specifically the Alternaria species . It has been reported to have antioxidant, antimicrobial, cytotoxic, biotin protein ligase inhibitory, FXR agonist, and tau protein aggregation inhibitory activities .

Target of Action

Altenusin acts as a selective agonist of the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor subfamily and plays important roles in maintaining the homeostasis of bile acids, glucose, and lipids . Altenusin also targets the biotin protein ligase .

Mode of Action

Altenusin interacts with its targets, primarily FXR, and induces changes in their activity. As an FXR agonist, altenusin binds to FXR, leading to the activation of this receptor . This interaction results in the modulation of genes involved in the homeostasis of bile acids, glucose, and lipids .

Biochemical Pathways

The activation of FXR by altenusin affects several biochemical pathways. It increases insulin sensitivity and suppresses genes involved in hepatic gluconeogenesis and lipogenesis . This modulation of biochemical pathways contributes to the therapeutic potential of altenusin in treating nonalcoholic fatty liver disease and associated metabolic syndrome .

Pharmacokinetics

Its bioavailability and efficacy are evident from its observed biological effects .

Result of Action

Altenusin has been reported to have multiple effects at the molecular and cellular levels. It reduces body weight and fat mass, decreases blood glucose and serum insulin levels, and reverses hepatic lipid droplet accumulation and macrovesicular steatosis . Furthermore, it has been found to have significant DPPH free-radical-scavenging activities .

Action Environment

The action of altenusin can be influenced by environmental factors. For instance, it is derived from the Alternaria species, which are endophytic fungi that colonize a variety of organic substrates . The production and activity of altenusin may be affected by the specific environmental conditions of these substrates.

Safety and Hazards

When handling Altenusin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化学分析

Biochemical Properties

Altenusin is a potent and selective agonist of the Farnesoid X receptor (FXR) . FXR plays a crucial role in maintaining the homeostasis of bile acids, glucose, and lipids . Altenusin interacts with this receptor, influencing various biochemical reactions .

Cellular Effects

Altenusin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect mice from high-fat diet-induced obesity . It also decreases blood glucose level, serum insulin level, and reduces lipid droplets accumulation . In renal proximal tubular cells, altenusin alleviates TGF-β1-induced epithelial to mesenchymal transition (EMT) and renal fibrosis .

Molecular Mechanism

Altenusin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit Src kinase and antagonize the TGF-β/Smad signaling pathway . Moreover, it does not require FXR activation to exert its antagonizing effect on TGF-β1-induced fibroblast-like cells .

Temporal Effects in Laboratory Settings

In laboratory settings, altenusin has been observed to have long-term effects on cellular function. For instance, it has been found to nearly reverse high-fat diet-induced hepatic lipid droplet accumulation and macrovesicular steatosis .

Dosage Effects in Animal Models

In animal models, the effects of altenusin vary with different dosages. For example, treatment on unilateral ureteral obstruction (UUO) mice with 30 mg/kg altenusin significantly reduced the expression of α-SMA, fibronectin, and collagen type 1A1 (COL1A1) .

Metabolic Pathways

Altenusin is involved in various metabolic pathways. It has been found to stimulate the expression of small heterodimer partner in the liver and execute a negative feedback regulation on the synthesis of bile acids .

Subcellular Localization

It has been found to reduce the nuclear localization of p-Smad2 and p-Smad3 during TGF-β1 treatment , suggesting that it may have effects on its activity or function in specific compartments or organelles.

特性

IUPAC Name

2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPBTBPPIIKLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953279
Record name Altenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31186-12-6
Record name Altenusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31186-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altenusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTENUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM31322YA1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altenusin
Reactant of Route 2
Altenusin
Reactant of Route 3
Altenusin
Reactant of Route 4
Altenusin
Reactant of Route 5
Altenusin
Reactant of Route 6
Altenusin
Customer
Q & A

Q1: What is the molecular formula and weight of altenusin?

A: Altenusin has a molecular formula of C15H14O6 and a molecular weight of 290.27 g/mol. [, ]

Q2: What spectroscopic data is available for altenusin?

A: Researchers commonly characterize altenusin using NMR (Nuclear Magnetic Resonance), IR (Infrared), UV (Ultraviolet), ECD (Electronic Circular Dichroism) spectroscopy, and mass spectrometry. [, , , , ]

Q3: What is known about the stability of altenusin?

A3: The stability of altenusin under various conditions has not been extensively studied in the provided research. Further research is needed to understand its stability profile and potential degradation pathways.

Q4: What is the primary mechanism of action of altenusin?

A: Research suggests that altenusin exhibits its activity through multiple mechanisms. One study identified altenusin as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. [] Another study proposed that altenusin acts through selective protein unfolding (SPU), specifically targeting bacterial biotin protein ligase. []

Q5: How does altenusin interact with its target proteins?

A: Altenusin has been shown to bind to and inhibit various proteins, including: * Trypanothione reductase (TR): Altenusin inhibits TR, an enzyme crucial for the antioxidant defense of Trypanosoma and Leishmania parasites. [] * Myosin light chain kinase (MLCK): Altenusin inhibits the calmodulin-dependent activity of MLCK. [] * Tau protein: Altenusin inhibits the aggregation of tau protein into paired helical filaments, a hallmark of Alzheimer's disease. []

Q6: What are the downstream effects of altenusin's interaction with its targets?

A: Altenusin's interaction with its targets leads to various downstream effects: * FXR agonism: Activation of FXR by altenusin leads to reduced body weight, fat mass, blood glucose levels, and hepatic lipid accumulation in mice fed a high-fat diet. [] * TR inhibition: Inhibition of TR makes parasites more susceptible to oxidative stress, potentially leading to parasite death. [] * MLCK inhibition: Blocking MLCK activity can have various effects on smooth muscle contraction, cell motility, and other cellular processes. [] * Tau aggregation inhibition: By preventing tau aggregation, altenusin may protect neurons from damage associated with Alzheimer's disease. []

Q7: What is known about the Structure-Activity Relationship (SAR) of altenusin?

A: Limited information is available on the SAR of altenusin. One study exploring selective protein unfolding as a mechanism of action for altenusin analogs suggested that structural modifications impact its activity. [] More research is needed to fully elucidate the SAR of altenusin and identify structural features critical for its biological activities.

Q8: What are the in vitro and in vivo effects of altenusin?

A: Altenusin demonstrates various in vitro and in vivo effects: * In vitro: * Inhibits tau fibrillization and reduces tau pathology in primary neurons. [] * Protects PC12 cells against oxidative injuries by activating the Nrf2 antioxidant pathway. [] * Inhibits the growth of various cancer cell lines. [] * Inhibits the growth of Trypanosoma cruzi. [] * Inhibits Candida species growth, showing synergistic effects with azole antifungals. [, ] * In vivo: * Protects mice from high-fat diet-induced obesity, hyperglycemia, and hepatic steatosis. [] * Reduces renal fibrosis in a mouse model of unilateral ureteral obstruction. []

Q9: What is known about the pharmacokinetics (PK) of altenusin?

A: The available research does not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of altenusin. Further investigation is required to understand its PK profile. []

Q10: What is the toxicity profile of altenusin?

A: The toxicological profile of altenusin has not been extensively studied. Some studies indicate cytotoxic effects against certain cancer cell lines, but further research is crucial to determine its safety profile, potential adverse effects, and long-term effects in humans. [, ]

Q11: What are the potential applications of altenusin?

A: Altenusin's diverse biological activities make it a promising candidate for various applications, including: * Treatment of metabolic diseases: Its FXR agonistic activity suggests potential for treating NAFLD, obesity, and type 2 diabetes. [] * Development of antiparasitic drugs: Its TR inhibitory activity could be exploited for developing new therapies for trypanosomiasis and leishmaniasis. [] * Development of antifungal agents: Altenusin shows promising antifungal activity, particularly its synergistic effect with existing azole antifungals. [, ] * Treatment of neurodegenerative diseases: Its ability to inhibit tau aggregation indicates potential for treating Alzheimer's disease. []

Q12: What are the future research directions for altenusin?

A12: Future research on altenusin should focus on: * Comprehensive SAR studies to optimize its potency, selectivity, and pharmacological properties. * Detailed PK/PD studies to understand its ADME profile and in vivo efficacy. * Evaluating its safety and toxicity profile in preclinical models. * Investigating its potential for development into therapeutic agents for various diseases.

Q13: What analytical methods are used to detect and quantify altenusin?

A: Researchers commonly employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the detection and quantification of altenusin in various matrices, including food, feed, and biological samples. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。